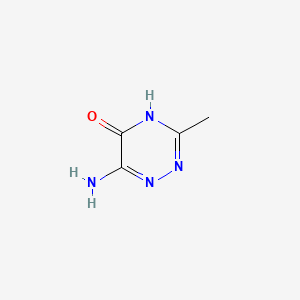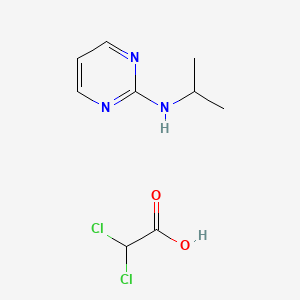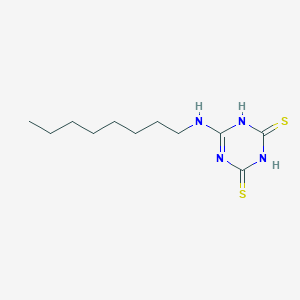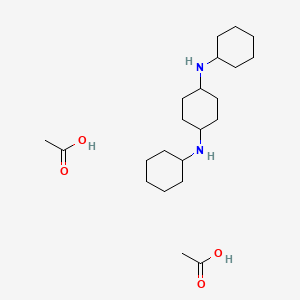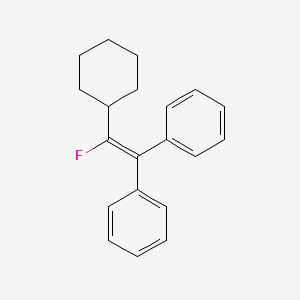
1,1'-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a fluoroethene moiety, and two benzene rings
Preparation Methods
The synthesis of 1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the cyclohexyl group, which is then attached to a fluoroethene moiety. This intermediate is subsequently reacted with benzene derivatives to form the final compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the fluoroethene moiety.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, forming brominated or nitrated derivatives.
Major Products: The major products of these reactions include various substituted benzene derivatives, ketones, and carboxylic acids.
Scientific Research Applications
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The fluoroethene moiety can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1’-(2-Cyclohexyl-2-chloroethene-1,1-diyl)dibenzene and 1,1’-(2-Cyclohexyl-2-bromoethene-1,1-diyl)dibenzene share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the fluoro group in 1,1’-(2-Cyclohexyl-2-fluoroethene-1,1-diyl)dibenzene imparts unique chemical and physical properties, such as increased stability and reactivity, compared to its chloro and bromo counterparts.
Properties
CAS No. |
63194-85-4 |
|---|---|
Molecular Formula |
C20H21F |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2-cyclohexyl-2-fluoro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C20H21F/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI Key |
NCHZDEDZNVZDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


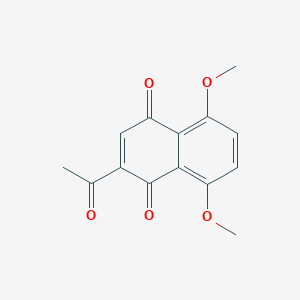
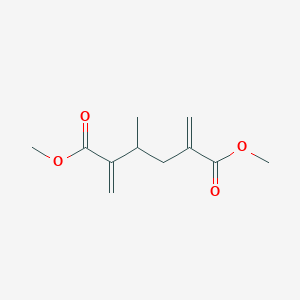
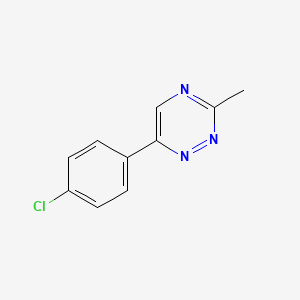

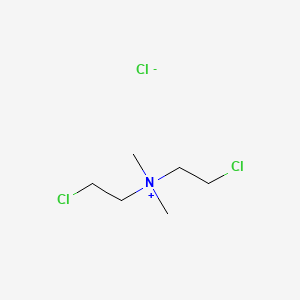
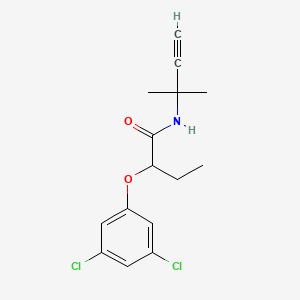
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
